![molecular formula C34H41N3O6S2 B14657205 3-[2-[(E,3Z)-3-[3,3-dimethyl-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-1-yl]propane-1-sulfonate;pyridine CAS No. 40387-89-1](/img/structure/B14657205.png)
3-[2-[(E,3Z)-3-[3,3-dimethyl-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-1-yl]propane-1-sulfonate;pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-[(E,3Z)-3-[3,3-dimethyl-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-1-yl]propane-1-sulfonate;pyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of indole-based structures and sulfonate groups, making it an interesting subject for research in chemistry, biology, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[(E,3Z)-3-[3,3-dimethyl-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-1-yl]propane-1-sulfonate;pyridine involves multiple steps, typically starting with the preparation of the indole derivatives. The key steps include:
Formation of Indole Derivatives: The initial step involves the synthesis of 3,3-dimethylindole derivatives through a series of reactions, including Friedel-Crafts alkylation and subsequent sulfonation.
Condensation Reaction: The indole derivatives undergo a condensation reaction with appropriate aldehydes to form the indolylidene intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
化学反应分析
Types of Reactions
3-[2-[(E,3Z)-3-[3,3-dimethyl-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-1-yl]propane-1-sulfonate;pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
科学研究应用
3-[2-[(E,3Z)-3-[3,3-dimethyl-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-1-yl]propane-1-sulfonate;pyridine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as dyes and pigments, due to its vibrant color properties.
作用机制
The mechanism by which 3-[2-[(E,3Z)-3-[3,3-dimethyl-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-1-yl]propane-1-sulfonate;pyridine exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include:
Protein Binding: The compound can interact with proteins, affecting their conformation and function.
Enzyme Inhibition: It may inhibit specific enzymes, leading to changes in metabolic pathways.
Signal Transduction: The compound can influence signal transduction pathways, affecting cellular responses.
相似化合物的比较
Similar Compounds
3,3-dimethylindole derivatives: Share structural similarities but lack the sulfonate groups.
Sulfonated indoles: Similar in having sulfonate groups but differ in the position and number of these groups.
Uniqueness
3-[2-[(E,3Z)-3-[3,3-dimethyl-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-1-yl]propane-1-sulfonate;pyridine is unique due to its combination of indole-based structures with sulfonate groups, providing distinct chemical and physical properties that are not found in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
40387-89-1 |
|---|---|
分子式 |
C34H41N3O6S2 |
分子量 |
651.8 g/mol |
IUPAC 名称 |
3-[2-[(E,3Z)-3-[3,3-dimethyl-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-1-yl]propane-1-sulfonate;pyridine |
InChI |
InChI=1S/C29H36N2O6S2.C5H5N/c1-28(2)22-12-5-7-14-24(22)30(18-10-20-38(32,33)34)26(28)16-9-17-27-29(3,4)23-13-6-8-15-25(23)31(27)19-11-21-39(35,36)37;1-2-4-6-5-3-1/h5-9,12-17H,10-11,18-21H2,1-4H3,(H-,32,33,34,35,36,37);1-5H |
InChI 键 |
OSRIVWLUMQEVJO-UHFFFAOYSA-N |
手性 SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCS(=O)(=O)O)(C)C)CCCS(=O)(=O)[O-])C.C1=CC=NC=C1 |
规范 SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCS(=O)(=O)O)(C)C)CCCS(=O)(=O)[O-])C.C1=CC=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine](/img/structure/B14657122.png)
![2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene](/img/structure/B14657125.png)

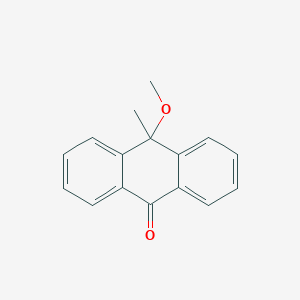
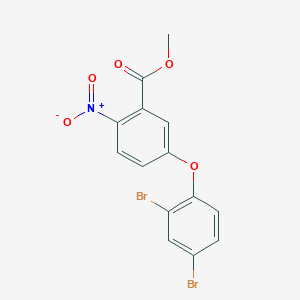

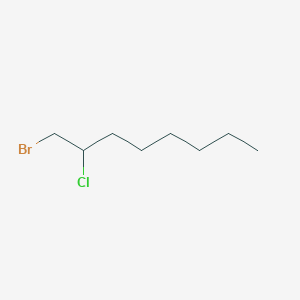
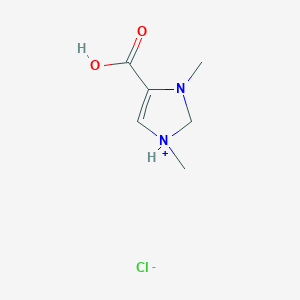

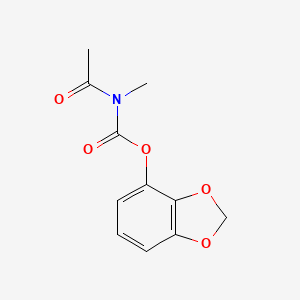
![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-methoxypropoxy)oxophosphanium](/img/structure/B14657178.png)
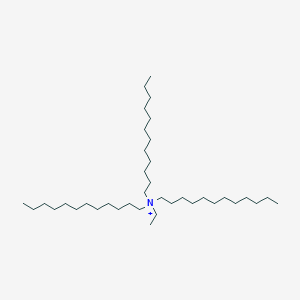
![Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]-](/img/structure/B14657186.png)
![[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14657190.png)
